molecular formula C17H18N2O3 B2636382 3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole CAS No. 2097918-25-5

3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Cat. No.: B2636382
CAS No.: 2097918-25-5
M. Wt: 298.342
InChI Key: LVXVYRFWZIPFAZ-UHFFFAOYSA-N
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Description

The compound “3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzofuran moiety would contribute to the planarity of the molecule, while the pyrrolidine and oxazole rings could introduce some degree of three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (oxygen and nitrogen) in the rings, as well as the carbonyl group. These functional groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the presence of functional groups, and the nature of its heteroatoms .

Scientific Research Applications

Antihypertensive Potential

Compounds related to 3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole have demonstrated significant antihypertensive activity. A study by Davis et al. (1983) explored a series of compounds with a similar structure, finding them effective in lowering blood pressure in animal models, suggesting potential applications in cardiovascular health management (Davis et al., 1983).

Anticancer and Antimicrobial Properties

Research by Katariya et al. (2021) focused on compounds with a structure akin to the one , demonstrating noteworthy anticancer and antimicrobial activities. This suggests its possible use in the development of new treatments for cancer and infectious diseases (Katariya et al., 2021).

Inhibitors of Enzymatic Activity

A study by Latli et al. (2017) synthesized compounds structurally similar to this compound, showing them as potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This is relevant in developing treatments for metabolic disorders like type-2 diabetes (Latli et al., 2017).

Platelet Activating Factor Antagonists

Compounds related to the chemical have been identified as effective platelet activating factor (PAF) antagonists, as detailed by Summers and Albert (1987). This indicates potential therapeutic uses in treating PAF-related disorders such as asthma and inflammation (Summers & Albert, 1987).

Synthesis of Novel Heterocyclic Compounds

Zhang et al. (2019) described the synthesis of related heterocyclic compounds, demonstrating their potential as intermediates in the production of various pharmacologically active substances (Zhang et al., 2019).

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-8-15(18-22-11)17(20)19-6-4-14(10-19)12-2-3-16-13(9-12)5-7-21-16/h2-3,8-9,14H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXVYRFWZIPFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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